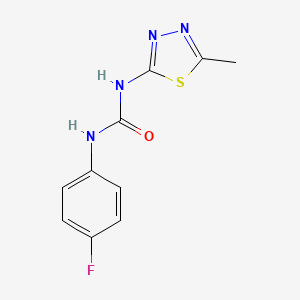
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine, also known as BOD, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BOD is a member of the benzodioxepine family, which has been extensively studied for its therapeutic potential.
Mecanismo De Acción
The exact mechanism of action of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine is not fully understood. However, it has been suggested that this compound may act on the serotonergic and dopaminergic systems in the brain, which are involved in mood regulation. In cancer cells, this compound has been reported to induce apoptosis through the activation of caspases. In the immune system, this compound has been shown to inhibit the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. In cancer cells, this compound has been reported to induce apoptosis by activating caspases. In the immune system, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine in lab experiments is its potential therapeutic applications in various fields. This compound has been shown to have anxiolytic and antidepressant effects in animal models, anticancer properties in cancer cells, and immunomodulatory effects in the immune system. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, there is limited information available on the toxicity and safety of this compound.
Direcciones Futuras
There are several future directions for (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine research. One direction is to further investigate the mechanism of action of this compound, particularly in the brain and immune system. Another direction is to explore the potential therapeutic applications of this compound in other fields, such as cardiovascular disease and metabolic disorders. Additionally, more research is needed to determine the toxicity and safety of this compound in humans.
Métodos De Síntesis
The synthesis of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with diethylamine in the presence of a reducing agent. The resulting product is then purified through recrystallization. This method has been reported in a few studies and has been shown to produce high yields of this compound.
Aplicaciones Científicas De Investigación
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, this compound has been reported to have anticancer properties by inducing apoptosis in cancer cells. In immunology, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-15(4-2)9-14-16-10-12-7-5-6-8-13(12)11-17-14/h5-8,14H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYLNNLCPXKAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1OCC2=CC=CC=C2CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B5706230.png)

![N-[(benzylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5706244.png)
![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5706246.png)


![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)
![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5706293.png)



